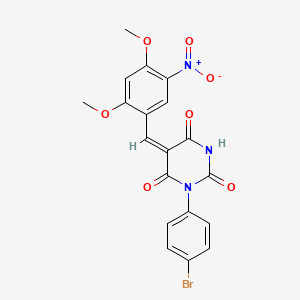![molecular formula C25H24N2O2S5 B11644653 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11644653.png)
5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Thioacetylation: Reacting the benzothiazole derivative with thioacetic acid to introduce the thioacetyl group.
Formation of the Dithioloquinoline Core: Using a cyclization reaction involving 4,4,7,8-tetramethyl-1,2-dithiol-3-one and an appropriate quinoline precursor.
Final Assembly: Coupling the benzothiazole and dithioloquinoline intermediates under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the thione group, converting it to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced thione derivatives.
Substitution Products: Halogenated derivatives, substituted benzothiazoles or quinolines.
科学的研究の応用
This compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function through binding interactions.
Chemical Reactivity: The compound’s functional groups may participate in redox reactions, nucleophilic or electrophilic attacks, influencing its reactivity and stability.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-mercaptobenzothiazole.
Quinoline Derivatives: Compounds like 8-hydroxyquinoline, which share the quinoline core.
Dithioloquinoline Compounds: Other derivatives with similar dithioloquinoline structures.
Uniqueness
The uniqueness of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C25H24N2O2S5 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC名 |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H24N2O2S5/c1-6-29-15-7-8-17-19(11-15)32-24(26-17)31-12-20(28)27-18-10-14(3)13(2)9-16(18)21-22(25(27,4)5)33-34-23(21)30/h7-11H,6,12H2,1-5H3 |
InChIキー |
HKFOMVAMHBOAJY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C(=C4)C)C)C5=C(C3(C)C)SSC5=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11644574.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11644576.png)
![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)

![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B11644599.png)
![4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644604.png)
![2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11644609.png)

![2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11644620.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B11644623.png)
![2-(2-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11644625.png)
![(6Z)-2-cyclohexyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644631.png)

